molecular formula C13H13F6NO B11082311 3,3,3-trifluoro-N-[2-(propan-2-yl)phenyl]-2-(trifluoromethyl)propanamide

3,3,3-trifluoro-N-[2-(propan-2-yl)phenyl]-2-(trifluoromethyl)propanamide

Cat. No.: B11082311
M. Wt: 313.24 g/mol
InChI Key: RDUKXSAMLJRBOY-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-N-[2-(propan-2-yl)phenyl]-2-(trifluoromethyl)propanamide is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-[2-(propan-2-yl)phenyl]-2-(trifluoromethyl)propanamide typically involves the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propionic acid with an appropriate amine, such as 2-(propan-2-yl)aniline. The reaction is usually carried out under anhydrous conditions and may require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-N-[2-(propan-2-yl)phenyl]-2-(trifluoromethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3,3,3-Trifluoro-N-[2-(propan-2-yl)phenyl]-2-(trifluoromethyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-[2-(propan-2-yl)phenyl]-2-(trifluoromethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the amide linkage plays a crucial role in stabilizing the compound’s conformation and facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
  • 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol
  • 3,3,3-Trifluoro-2-(trifluoromethyl)-1-propanol

Uniqueness

Compared to similar compounds, 3,3,3-trifluoro-N-[2-(propan-2-yl)phenyl]-2-(trifluoromethyl)propanamide is unique due to the presence of both trifluoromethyl groups and an amide linkage. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for various applications.

Properties

Molecular Formula

C13H13F6NO

Molecular Weight

313.24 g/mol

IUPAC Name

3,3,3-trifluoro-N-(2-propan-2-ylphenyl)-2-(trifluoromethyl)propanamide

InChI

InChI=1S/C13H13F6NO/c1-7(2)8-5-3-4-6-9(8)20-11(21)10(12(14,15)16)13(17,18)19/h3-7,10H,1-2H3,(H,20,21)

InChI Key

RDUKXSAMLJRBOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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